N-(3-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
Properties
Molecular Formula |
C18H18ClN3O4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C18H18ClN3O4S/c19-13-4-2-6-15(10-13)20-17(23)12-3-1-5-14(9-12)21-18(24)22-16-7-8-27(25,26)11-16/h1-6,9-10,16H,7-8,11H2,(H,20,23)(H2,21,22,24) |
InChI Key |
QZEAQMUWNRWMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of molecules that incorporates both a chlorophenyl group and a tetrahydrothiophene moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O2S |
| Molecular Weight | 300.80 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:
- Inhibitory effects on specific enzymes , potentially impacting metabolic pathways.
- Modulation of neurotransmitter systems , particularly those involving adrenergic and GABAergic signaling pathways.
Pharmacological Effects
Research indicates that the compound may possess several pharmacological properties, including:
- Antitumor Activity : Studies have shown that derivatives of similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the thiophene ring structure may enhance antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of breast cancer cell lines (MCF-7), suggesting potential applications in oncology.
- Neuropharmacological Effects : Research has indicated that related compounds can modulate neurotransmitter release, affecting anxiety and depression models in animal studies.
- Enzyme Inhibition : Specific assays have shown that the compound can inhibit certain enzymes involved in the inflammatory response, which may contribute to its therapeutic effects in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-4-yl)carbamoyl]amino}benzamide | Moderate | Low | Enzyme inhibition |
| N-(2-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-2-yl)carbamoyl]amino}benzamide | High | Moderate | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural motifs with several benzamide and carbamoyl derivatives. Key analogs include:
Key Observations :
- Tetrahydrothiophen-1,1-dioxide : This sulfone group is conserved across analogs, suggesting its importance in stabilizing molecular conformation or interacting with biological targets .
Physicochemical Properties
- Molecular Weight : Ranges from 353.82 to 464.0 g/mol among analogs. The target compound (406.86 g/mol) falls within a range typical for bioactive small molecules .
- Solubility : The furamide analog () may exhibit higher solubility due to the oxygen-rich furan ring, whereas the chloro-substituted derivatives are likely more lipophilic .
- Purity : Synthesized analogs often report >90% purity (e.g., ), suggesting robust synthetic protocols for this class .
Target Engagement
- GPCR/Ion Channel Interactions: The tetrahydrothiophen sulfone group may mimic sulfonamide moieties in known modulators (e.g., CGP20712A in ), hinting at G-protein-coupled receptor (GPCR) activity .
Efficacy and Selectivity
- Comparative Potency: While quantitative data is absent, the chloro-substituted aromatic system may enhance binding affinity compared to non-halogenated analogs (e.g., furamide in ) .
- Species Selectivity : Fluorinated analogs in show species-specific effects, suggesting the target compound’s activity may vary across biological systems .
Preparation Methods
Nitro Reduction and Amide Coupling
The benzamide backbone is synthesized via a two-step protocol:
-
Reduction of 3-nitrobenzoic acid :
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) converts 3-nitrobenzoic acid to 3-aminobenzoic acid in 92% yield. -
Amide bond formation :
Reaction of 3-aminobenzoic acid with 3-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) yields 3-(3-chlorophenylamino)benzamide (78% yield).
Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂, Pd/C | Ethanol | 25 | 12 | 92 |
| 2 | DCC, HOBt | DCM | 0→25 | 24 | 78 |
Preparation of Tetrahydrothiophene-3-Amine 1,1-Dioxide
Sulfur Oxidation and Amine Functionalization
The tetrahydrothiophene ring is oxidized to the sulfone, followed by introduction of the amine group:
-
Oxidation of tetrahydrothiophene :
Treatment with 3-chloroperbenzoic acid (MCPBA) in DCM (0°C → 25°C, 21 h) achieves complete oxidation to tetrahydrothiophene 1,1-dioxide (89% yield). -
Nitration and reduction :
-
Nitration with fuming HNO₃/H₂SO₄ (0°C, 2 h) introduces a nitro group at position 3.
-
Catalytic hydrogenation (H₂, Ra-Ni, ethanol) reduces the nitro group to an amine (76% overall yield).
-
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 3.13 (m, 2H, –CH₂–SO₂–), 2.23 (m, 2H, –CH₂–NH₂).
-
IR (KBr) : 1335 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).
Urea Bridge Formation
Carbamoyl Chloride Intermediate
The urea linkage is established via reaction of 3-(3-chlorophenylamino)benzamide with tetrahydrothiophene-3-amine 1,1-dioxide:
-
Generation of isocyanate :
Phosgene (triphosgene, 1.2 eq) reacts with the benzamide in anhydrous THF (0°C, 2 h) to form the intermediate isocyanate. -
Urea coupling :
Addition of tetrahydrothiophene-3-amine 1,1-dioxide and N,N-diisopropylethylamine (DIPEA) in THF (25°C, 12 h) yields the target compound (65% yield).
Optimization Insights
-
Excess triphosgene (1.5 eq) improves urea yield to 72% but requires rigorous purification.
-
Solvent screening identified THF as optimal due to improved solubility of intermediates.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate:petroleum ether, 3:1 → 1:1 gradient) to achieve >98% purity.
Spectroscopic Confirmation
-
HRMS (ESI+) : m/z 446.0921 [M+H]⁺ (calc. 446.0918 for C₁₉H₁₈ClN₃O₃S).
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 167.2 (C=O, urea), 139.1 (C-Cl), 44.8 (–SO₂–).
Comparative Analysis of Synthetic Routes
Alternative Methodologies
-
Microwave-assisted synthesis : Reduces urea coupling time to 2 h (65% yield vs. 12 h conventional).
-
Continuous-flow oxidation : Enhances sulfone formation efficiency (94% yield, 6 h residence time).
Yield Optimization Table
| Method | Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional oxidation | Sulfone formation | 89 | 95 |
| Microwave urea coupling | Urea formation | 65 | 98 |
| Continuous-flow oxidation | Sulfone formation | 94 | 97 |
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide?
The synthesis typically involves coupling reactions between a benzoyl chloride derivative and a substituted amine. For example, reacting 3-chlorophenylamine with a pre-functionalized tetrahydrothiophene-3-yl carbamoyl intermediate under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carbamoyl linkage integrity.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy : Assesses electronic transitions related to the aromatic and carbamoyl groups.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, N-H stretches) .
Q. How is X-ray crystallography applied to determine its molecular structure?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Data collection at ~296 K with synchrotron or laboratory sources, followed by refinement using SHELXL (for small molecules) or SHELXPRO (for interfaces), achieves R-factors < 0.04. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
Discrepancies may arise from twinning, disorder, or incomplete data. Strategies include:
- Re-refining models with alternative constraints (e.g., isotropic vs. anisotropic thermal parameters).
- Using complementary techniques like solid-state NMR or computational modeling (DFT) to validate bond geometries.
- Re-examining data-to-parameter ratios; a ratio > 10 improves reliability .
Q. What experimental approaches optimize yield in multi-step syntheses involving tetrahydrothiophene derivatives?
- Stepwise Protection/Deprotection : Protect reactive groups (e.g., amine) during carbamoyl formation to prevent side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysis : Use coupling agents like HATU or EDC to improve carbamoyl bond formation efficiency .
Q. How do substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influence biological activity?
Comparative studies with analogs (e.g., N-(4-chlorophenyl) derivatives) reveal steric and electronic effects. For example:
- 3-Chloro Substitution : May enhance binding to hydrophobic enzyme pockets due to meta-position steric effects.
- Tetrahydrothiophene-1,1-dioxide Group : Sulfone moieties improve solubility and hydrogen-bonding capacity, impacting pharmacokinetics .
Q. What strategies address low solubility in biological assays?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability.
- Co-crystallization : Use co-solvents (e.g., PEGs) or cyclodextrins to stabilize the compound in aqueous media.
- Salt Formation : React with HCl or sodium salts to enhance ionic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
